4-(4-{9-[4-(3,4-Dicyanophenoxy)phenyl]-9H-fluoren-9-YL}phenoxy)phthalonitrile
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Overview
Description
4-(4-{9-[4-(3,4-Dicyanophenoxy)phenyl]-9H-fluoren-9-YL}phenoxy)phthalonitrile is a complex organic compound with the molecular formula C41H22N4O2 and a molecular weight of 602.658 g/mol . This compound is known for its unique structure, which includes multiple aromatic rings and nitrile groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-{9-[4-(3,4-Dicyanophenoxy)phenyl]-9H-fluoren-9-YL}phenoxy)phthalonitrile typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3,4-dicyanophenol with 4-bromophenylfluorene under basic conditions to form an intermediate, which is then reacted with phthalonitrile . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity through techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(4-{9-[4-(3,4-Dicyanophenoxy)phenyl]-9H-fluoren-9-YL}phenoxy)phthalonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrile groups, using reagents like sodium methoxide (NaOCH3).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in anhydrous ether.
Substitution: NaOCH3 in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.
Scientific Research Applications
4-(4-{9-[4-(3,4-Dicyanophenoxy)phenyl]-9H-fluoren-9-YL}phenoxy)phthalonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of advanced materials and polymers.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of high-performance polymers and resins.
Mechanism of Action
The mechanism of action of 4-(4-{9-[4-(3,4-Dicyanophenoxy)phenyl]-9H-fluoren-9-YL}phenoxy)phthalonitrile is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in cellular pathways. The presence of multiple aromatic rings and nitrile groups suggests potential interactions with nucleophilic sites in biological molecules .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-{1-[4-(3,4-Dicyanophenoxy)phenyl]-1-methylethyl}phenoxy)phthalonitrile
- 4-(4-{1-[4-(3,4-Dicyanophenoxy)phenyl]-1-methylpropyl}phenoxy)phthalonitrile
- 4-(4-{2,2-dichloro-1-[4-(3,4-dicyanophenoxy)phenyl]vinyl}phenoxy)phthalonitrile
Uniqueness
4-(4-{9-[4-(3,4-Dicyanophenoxy)phenyl]-9H-fluoren-9-YL}phenoxy)phthalonitrile is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its multiple aromatic rings and nitrile groups contribute to its stability and reactivity, making it suitable for specialized applications in materials science and medicinal chemistry.
Properties
Molecular Formula |
C41H22N4O2 |
---|---|
Molecular Weight |
602.6 g/mol |
IUPAC Name |
4-[4-[9-[4-(3,4-dicyanophenoxy)phenyl]fluoren-9-yl]phenoxy]benzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C41H22N4O2/c42-23-27-9-15-35(21-29(27)25-44)46-33-17-11-31(12-18-33)41(39-7-3-1-5-37(39)38-6-2-4-8-40(38)41)32-13-19-34(20-14-32)47-36-16-10-28(24-43)30(22-36)26-45/h1-22H |
InChI Key |
SITDRIYEPDWSPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C2(C4=CC=C(C=C4)OC5=CC(=C(C=C5)C#N)C#N)C6=CC=C(C=C6)OC7=CC(=C(C=C7)C#N)C#N |
Origin of Product |
United States |
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